REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]1([CH:18]([N:20]2[CH:24]=[CH:23][N:22]=[CH:21]2)C)C=CC=CC=1.[C:25]1([CH2:31][N:32]2[CH2:37][CH2:36][C:35](=[O:38])[CH2:34][CH2:33]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1.O>[C:8]1([CH2:12][CH2:18][N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[C:35]2([OH:38])[CH2:36][CH2:37][N:32]([CH2:31][C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH2:33][CH2:34]2)[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.3 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −70° C. under N2 flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −70° C. for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added dropwise at a temperature below −55° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added dropwise at a temperature below −55° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated
|
Type
|
CONCENTRATION
|
Details
|
The aqueous concentrate
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from DIPE (1100 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with DIPE
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCN1C(=NC=C1)C1(CCN(CC1)CC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |